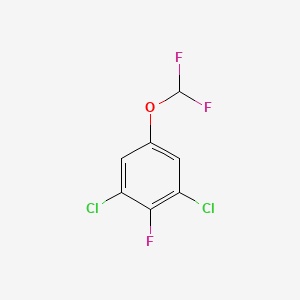

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene

Overview

Description

“1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene” is a chemical compound with the molecular formula C7H3Cl2F3O . It has a molecular weight of 231 g/mol .

Molecular Structure Analysis

The molecular structure of “1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene” consists of a benzene ring substituted with two chlorine atoms, two fluorine atoms, and a difluoromethoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene” are not fully detailed in the searched resources. It’s known that this compound has a molecular weight of 231 g/mol .Scientific Research Applications

Organometallic Chemistry

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene, as part of the fluorobenzenes family, is increasingly recognized in organometallic chemistry and transition-metal-based catalysis. Fluorinated benzenes, due to their reduced π-electron density, bind weakly to metal centers. This property allows them to serve as non-coordinating solvents or easily displaced ligands in various chemical reactions. These compounds demonstrate significant chemical inertness, but can undergo C-H and C-F bond activation reactions using reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).

Spectroscopy

Mass-analyzed threshold ionization (MATI) spectroscopy has been applied to study the ionic properties of radical cations of similar halogenated benzenes, including 1,3-dichloro-2-fluorobenzene. This study helps understand the electronic ground state and vibrational modes of such compounds, with the aid of quantum chemical calculations (Krüger, Witte, Helfrich, & Grotemeyer, 2015).

Electrochemical Studies

The electrochemical fluorination of aromatic compounds like 1,3-dichloro-5-difluoromethoxy-2-fluorobenzene has been studied extensively. This process involves various reactions, including cathodic dehalogeno-defluorination and anodic fluorination, which contribute to the understanding of the reaction mechanisms and the production of halogenated and fluorinated compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996; Momota, Kato, Morita, & Matsuda, 1994; Momota, Horio, Kato, Morita, & Matsuda, 1995).

Biodegradation

The biodegradation of difluorobenzenes, which includes compounds like 1,3-dichloro-5-difluoromethoxy-2-fluorobenzene, has been investigated. A microbial strain identified as Labrys portucalensis was found capable of degrading fluorobenzene and its derivatives, providing insights into environmental remediation and the microbial metabolism of halogenated compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety And Hazards

properties

IUPAC Name |

1,3-dichloro-5-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOPOOGZOAVDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

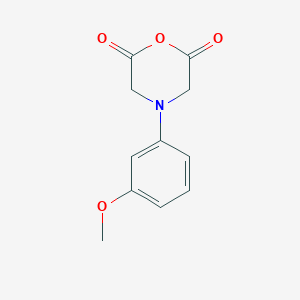

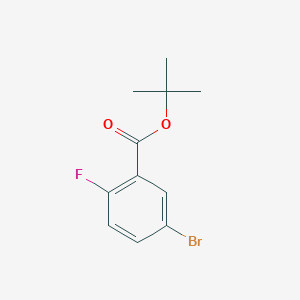

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)